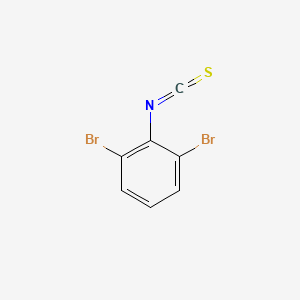

2,6-Dibromophenyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dibromophenyl isothiocyanate is an organic compound characterized by the presence of two bromine atoms and an isothiocyanate group attached to a phenyl ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromophenyl isothiocyanate typically involves the reaction of 2,6-dibromoaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{2,6-Dibromoaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of thiophosgene .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine.

Addition Reactions: Reagents include primary and secondary amines, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Substitution Reactions: Products include various substituted phenyl isothiocyanates.

Addition Reactions: Products include thioureas and other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

2,6-Dibromophenyl isothiocyanate belongs to a class of compounds known as isothiocyanates, which have been shown to exhibit significant anticancer properties. Research indicates that isothiocyanates can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. A study highlighted the effectiveness of isothiocyanates in modulating signaling pathways involved in cancer progression, such as the inhibition of histone deacetylases and abnormal DNA methylation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modification of proteins and enzymes that are crucial for tumor growth. For instance, it has been observed to covalently bind to specific residues in cytochrome P450 enzymes, leading to alterations in their activity . This modification can disrupt metabolic pathways essential for cancer cell survival.

Case Study: Synergistic Effects with Chemotherapy

A notable case study demonstrated that combining this compound with conventional chemotherapeutic agents resulted in enhanced therapeutic efficacy while reducing side effects. The combination therapy showed a synergistic effect, significantly improving the overall survival rates in animal models of cancer .

Agrochemical Applications

Pest Control

Isothiocyanates are known for their role as natural pesticides. This compound has been studied for its effectiveness against various agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. A study reported that this compound effectively inhibited the growth of multidrug-resistant strains of Mycobacterium tuberculosis . This characteristic makes it a potential candidate for developing new agrochemical formulations aimed at protecting crops from microbial infections.

Biochemical Applications

Biochemical Reagents

In biochemistry, this compound serves as a valuable reagent for labeling proteins and studying biochemical pathways. It can be used in assays to investigate protein interactions and modifications due to its ability to form stable adducts with amino acids .

Fluorescent Labeling

The compound can also be utilized in fluorescent labeling techniques, enhancing the visualization of biomolecules in various assays. This application is particularly useful in research areas focused on cellular signaling and protein dynamics.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; enhances chemotherapy efficacy |

| Agrochemicals | Natural pesticide | Effective against agricultural pests |

| Biochemistry | Protein labeling | Forms stable adducts; aids in studying protein interactions |

Wirkmechanismus

The mechanism of action of 2,6-dibromophenyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to other isothiocyanates, which are known to induce apoptosis in cancer cells by targeting mitochondrial pathways and promoting the release of cytochrome c .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dimethylphenyl isothiocyanate

- Phenyl isothiocyanate

- 4-Methylphenyl isothiocyanate

Comparison: 2,6-Dibromophenyl isothiocyanate is unique due to the presence of two bromine atoms, which can influence its reactivity and biological activity. Compared to 2,6-dimethylphenyl isothiocyanate, the bromine atoms make it more reactive in substitution reactions. Phenyl isothiocyanate, lacking any substituents on the phenyl ring, is less reactive but more versatile in various synthetic applications .

Eigenschaften

Molekularformel |

C7H3Br2NS |

|---|---|

Molekulargewicht |

292.98 g/mol |

IUPAC-Name |

1,3-dibromo-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |

InChI-Schlüssel |

APUPAZDXSFPPGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)N=C=S)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.